Cas no 1844853-98-0 ((2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid)

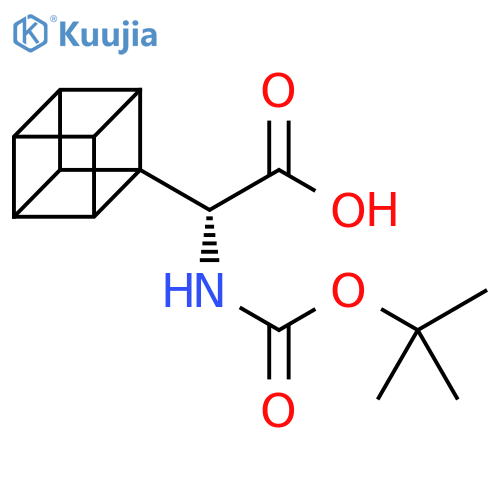

1844853-98-0 structure

商品名:(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid

CAS番号:1844853-98-0

MF:C15H19NO4

メガワット:277.3156645298

MDL:MFCD30803287

CID:5103796

PubChem ID:155289645

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(cuban-1-yl)acetic acid

- (2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid

-

- MDL: MFCD30803287

- インチ: 1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18)/t4?,5?,6?,7?,8?,9?,10?,11-,15?/m0/s1

- InChIKey: HRTDBFFFLMHCJS-BFCFRCCOSA-N

- ほほえんだ: [C@@H](C12C3C4C5C(C14)C2C35)(C(=O)O)NC(=O)OC(C)(C)C

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0425-250MG |

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid |

1844853-98-0 | 95% | 250MG |

¥ 12,804.00 | 2023-04-14 | |

| Advanced ChemBlocks | P46855-1G |

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(cuban-1-yl)acetic acid |

1844853-98-0 | 97% | 1G |

$7,515 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0425-5G |

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid |

1844853-98-0 | 95% | 5g |

¥ 96,030.00 | 2023-04-14 | |

| Enamine | EN300-22385334-1.0g |

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(cuban-1-yl)acetic acid |

1844853-98-0 | 95% | 1.0g |

$0.0 | 2024-06-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0425-250.0mg |

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid |

1844853-98-0 | 95% | 250.0mg |

¥12804.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0425-100MG |

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid |

1844853-98-0 | 95% | 100MG |

¥ 8,005.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0425-500MG |

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid |

1844853-98-0 | 95% | 500MG |

¥ 21,344.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0425-250mg |

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid |

1844853-98-0 | 95% | 250mg |

¥12804.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0425-100.0mg |

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid |

1844853-98-0 | 95% | 100.0mg |

¥8006.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0425-100mg |

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid |

1844853-98-0 | 95% | 100mg |

¥8006.0 | 2024-04-23 |

(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid 関連文献

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

1844853-98-0 ((2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1844853-98-0)(2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid

清らかである:99%

はかる:250mg

価格 ($):3856.0